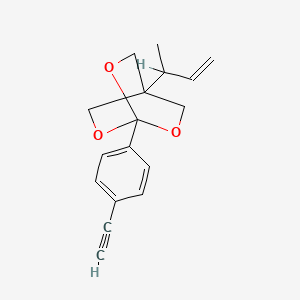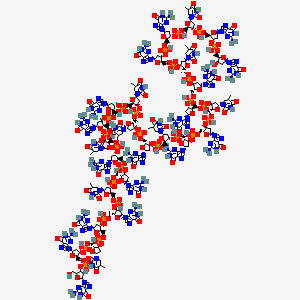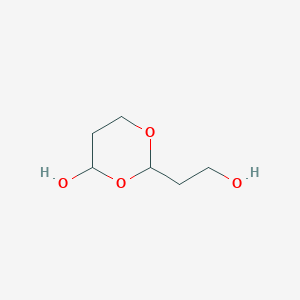
2-(2-Hydroxyethyl)-4-hydroxy-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Hydroxyethyl)-4-hydroxy-1,3-dioxane: is an organic compound that belongs to the class of dioxanes It is characterized by the presence of a dioxane ring substituted with hydroxyethyl and hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)-4-hydroxy-1,3-dioxane typically involves the reaction of ethylene glycol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxane ring. The reaction conditions, such as temperature, pH, and the presence of catalysts, can significantly influence the yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2-(2-Hydroxyethyl)-4-hydroxy-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols .
科学研究应用
2-(2-Hydroxyethyl)-4-hydroxy-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 2-(2-Hydroxyethyl)-4-hydroxy-1,3-dioxane involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The dioxane ring can also interact with hydrophobic pockets in proteins, affecting their function .
相似化合物的比较
Similar Compounds
1,3,5-Tris(2-hydroxyethyl)isocyanurate: This compound has a similar structure but contains an isocyanurate ring instead of a dioxane ring.
Diethanolamine: This compound has two hydroxyethyl groups attached to a nitrogen atom, making it structurally similar.
2-Hydroxyethyl disulfide: This compound contains a disulfide bond and two hydroxyethyl groups.
Uniqueness
2-(2-Hydroxyethyl)-4-hydroxy-1,3-dioxane is unique due to its dioxane ring structure, which imparts specific chemical and physical properties.
属性
CAS 编号 |
36986-33-1 |
|---|---|
分子式 |
C6H12O4 |
分子量 |
148.16 g/mol |
IUPAC 名称 |
2-(2-hydroxyethyl)-1,3-dioxan-4-ol |
InChI |
InChI=1S/C6H12O4/c7-3-1-6-9-4-2-5(8)10-6/h5-8H,1-4H2 |
InChI 键 |
CMFSVRNUSJXFLF-UHFFFAOYSA-N |
规范 SMILES |
C1COC(OC1O)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


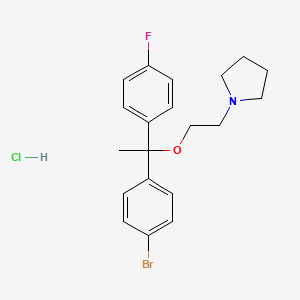

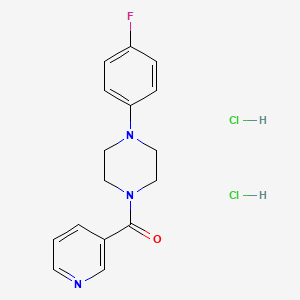
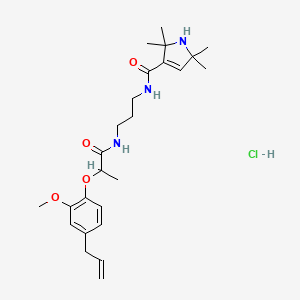
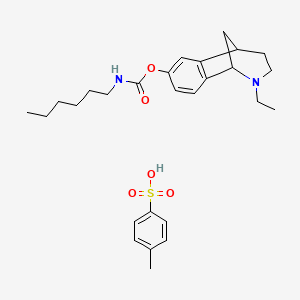
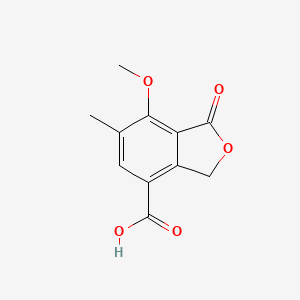

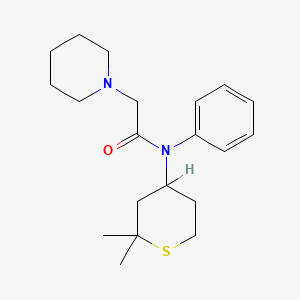
![(1S,3R,4R,6R)-4-[2-(diethylamino)ethoxy]-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12733280.png)


